molecular formula C16H12O3 B14715663 3'-Phenylspiro(2H-1-benzopyran-3(4H),2'-oxiran)-4-one CAS No. 21733-37-9

3'-Phenylspiro(2H-1-benzopyran-3(4H),2'-oxiran)-4-one

Cat. No.: B14715663
CAS No.: 21733-37-9
M. Wt: 252.26 g/mol
InChI Key: HVDVEAXOLCCDGZ-UHFFFAOYSA-N
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Description

3’-Phenylspiro(2H-1-benzopyran-3(4H),2’-oxiran)-4-one is a complex organic compound characterized by its unique spiro structure, which involves a benzopyran ring system fused with an oxirane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Phenylspiro(2H-1-benzopyran-3(4H),2’-oxiran)-4-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the spiro structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification processes to ensure the compound meets the required specifications for research and application.

Chemical Reactions Analysis

Types of Reactions

3’-Phenylspiro(2H-1-benzopyran-3(4H),2’-oxiran)-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the oxirane ring or other functional groups within the molecule.

    Substitution: The benzopyran ring allows for electrophilic and nucleophilic substitution reactions, leading to a variety of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce a wide range of substituted benzopyran derivatives.

Scientific Research Applications

3’-Phenylspiro(2H-1-benzopyran-3(4H),2’-oxiran)-4-one has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a model compound for studying spiro compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.

    Industry: Utilized in the development of advanced materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of 3’-Phenylspiro(2H-1-benzopyran-3(4H),2’-oxiran)-4-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3’-Phenylspiro(2H-1-benzopyran-3(4H),2’-oxiran)-4-one include other spiro compounds with benzopyran and oxirane rings, such as:

  • Spiro[benzopyran-2,2’-oxirane]
  • Spiro[chroman-2,2’-oxirane]

Uniqueness

What sets 3’-Phenylspiro(2H-1-benzopyran-3(4H),2’-oxiran)-4-one apart is its specific substitution pattern and the presence of the phenyl group, which can significantly influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and application purposes.

Properties

CAS No.

21733-37-9

Molecular Formula

C16H12O3

Molecular Weight

252.26 g/mol

IUPAC Name

3'-phenylspiro[2H-chromene-3,2'-oxirane]-4-one

InChI

InChI=1S/C16H12O3/c17-14-12-8-4-5-9-13(12)18-10-16(14)15(19-16)11-6-2-1-3-7-11/h1-9,15H,10H2

InChI Key

HVDVEAXOLCCDGZ-UHFFFAOYSA-N

Canonical SMILES

C1C2(C(O2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4O1

Origin of Product

United States

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